Luotonin A

Cytotoxicity Leukemia Natural Products

Camptothecin's labile lactone ring causes rapid hydrolysis and variable potency, undermining reproducible Top1 inhibition studies. Luotonin A (CAS 205989-12-4) solves this with an inherently stable, achiral pentacyclic core. • Top1 poison: stabilizes Top1-DNA binary complex; cellular IC50 = 5.07-12.6 μM for titratable DNA damage assays. • Superior scaffold stability: devoid of the hydrolytically labile E-ring lactone, enabling reliable derivative synthesis without inactivation. • Selective CYP1A2 inhibition: IC50 = ~6 μM in human liver microsomes; validated positive control for ADME/Tox panels.

Molecular Formula C18H11N3O
Molecular Weight 285.3 g/mol
CAS No. 205989-12-4
Cat. No. B048642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuotonin A
CAS205989-12-4
SynonymsLuotonin A;  Quino[2’,3’:3,4]pyrrolo[2,1-b]quinazolin-11(13H)-one
Molecular FormulaC18H11N3O
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESC1C2=CC3=CC=CC=C3N=C2C4=NC5=CC=CC=C5C(=O)N41
InChIInChI=1S/C18H11N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(10-21(17)18)9-11-5-1-3-7-14(11)19-16/h1-9H,10H2
InChIKeyLUMDXNLBIYLTER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Luotonin A: A Stable Topoisomerase I Inhibitor Scaffold


Luotonin A is a pentacyclic pyrroloquinazolinoquinoline alkaloid, first isolated from the Chinese medicinal plant *Peganum nigellastrum* Bunge [1]. It functions primarily as a DNA topoisomerase I (Top1) poison, stabilizing the cleavable Top1-DNA binary complex in a manner analogous to the clinically significant alkaloid camptothecin (CPT) [2]. While its cytotoxic potency is lower than CPT, Luotonin A's core structure is devoid of the hydrolytically labile α-hydroxy-δ-lactone ring and chiral center found in camptothecin [3]. This key structural divergence confers significantly enhanced chemical stability and synthetic tractability, positioning Luotonin A not as a therapeutic endpoint but as a robust and versatile scaffold for the rational design of next-generation Top1 inhibitors and chemical probes [3].

Why Generic Substitution Fails: Structural & Stability Advantages


The procurement of a Top1 inhibitor for research purposes cannot be fulfilled by generic substitution within the broader alkaloid class. Luotonin A is structurally distinct from its most potent analog, camptothecin (CPT), lacking the E-ring lactone that is responsible for CPT's well-documented chemical instability and reversible inactivation via hydrolysis to an inactive carboxylate [1]. Furthermore, within its own luotonin family, Luotonin A exhibits the highest cytotoxic potency against P-388 leukemia cells (IC50 = 1.8 μg/mL), outperforming Luotonin B (IC50 = 5.0 μg/mL) and Luotonin E (IC50 = 9.0 μg/mL) [2]. It also demonstrates a unique, selective CYP1A2 inhibitory profile not reported for CPT [3]. Thus, substituting Luotonin A with CPT compromises stability and introduces lactone-dependent pharmacology, while substituting with other luotonins (B or E) results in a significant and quantifiable loss of cytotoxic potency.

Comparative Evidence: Potency, Stability & Selectivity


Cytotoxicity in Murine Leukemia vs. Other Luotonins

Among the six natural luotonin alkaloids (A-F), Luotonin A demonstrates the most potent cytotoxic activity against murine leukemia P-388 cells, a standard model for initial antitumor screening. This intra-family comparison is critical for selecting the appropriate tool compound or lead scaffold [1].

Cytotoxicity Leukemia Natural Products

Chemical Stability: Lactone Advantage Over Camptothecin

A primary limitation of camptothecin (CPT) as both a drug and a research tool is the hydrolytic instability of its E-ring α-hydroxy-δ-lactone, which rapidly opens to form an inactive carboxylate under physiological conditions. Luotonin A provides a structurally related but chemically distinct alternative [1].

Chemical Stability Medicinal Chemistry Drug Design

Selective CYP1A2 Inhibition Profile

In addition to its Top1 poisoning activity, Luotonin A possesses a distinct secondary pharmacology profile as a selective inhibitor of the cytochrome P450 enzyme CYP1A2. This activity is not a primary feature of camptothecin and may lead to different drug-drug interaction liabilities or offer unique opportunities for combination studies [1].

Drug Metabolism CYP450 Inhibition Pharmacology

Top1-Mediated Cytotoxicity vs. Camptothecin

Both Luotonin A and camptothecin (CPT) act as Top1 poisons by stabilizing the covalent Top1-DNA cleavable complex, leading to DNA damage and cell death. This mechanistic equivalence confirms that Luotonin A is a valid model for studying this specific pathway [1]. However, a quantitative comparison of their potencies is essential for proper experimental design [2].

Topoisomerase I DNA Damage Mechanism of Action

Research & Industrial Application Scenarios


Scaffold for Drug Design & Medicinal Chemistry

Luotonin A's primary value lies in its use as a stable, achiral scaffold for the synthesis of novel derivatives. Its lack of a labile lactone ring, which is present in camptothecin (CPT), makes it a superior starting point for chemical modifications aimed at improving potency, solubility, or pharmacokinetic properties without the inherent stability issues of CPT [1]. The evidence confirms that while natural Luotonin A is less potent than CPT, its synthetic derivatives can achieve comparable or enhanced activity, validating the scaffold's potential.

Mechanistic Studies with a Moderate-Potency Probe

For investigations into the cellular response to Top1-DNA damage, the extreme potency of camptothecin (IC50 in low nM range) can be a disadvantage, causing rapid and widespread cell death that complicates analysis. Luotonin A, with a documented cytotoxicity IC50 in the micromolar range (5.07 - 12.6 μM) [1], serves as an ideal, moderate-potency probe. It allows researchers to induce Top1-mediated DNA damage in a more titratable and controlled manner, facilitating detailed studies of DNA repair pathways, cell cycle arrest, and apoptosis that are difficult to dissect with a more lethal agent.

CYP1A2-Mediated Drug Metabolism Studies

Given its potent and selective inhibition of CYP1A2 (IC50 = 6.3 μM) [1], Luotonin A is a valuable tool compound for studies focused on this specific cytochrome P450 isoform. It can be employed as a positive control inhibitor in in vitro assays using human liver microsomes (HLMs) to study CYP1A2-mediated metabolism of other compounds. This application stems directly from its unique secondary pharmacology, a characteristic not shared by the primary comparator, camptothecin.

Standard for Luotonin Natural Product Research

Within the specific niche of luotonin alkaloid research, Luotonin A is the definitive reference standard. It is the most cytotoxic among the six natural congeners, with an IC50 of 1.8 μg/mL against P-388 cells, compared to 5.0 μg/mL for Luotonin B and 9.0 μg/mL for Luotonin E [1]. Any study evaluating the activity of new luotonin derivatives or investigating the biosynthesis of these alkaloids must use Luotonin A as the baseline comparator to establish relative potency and structural significance.

Technical Documentation Hub

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28 linked technical documents
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